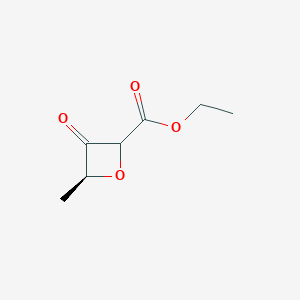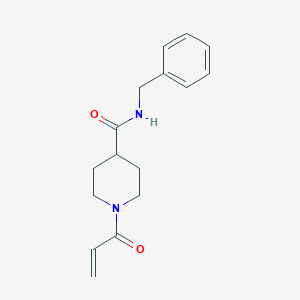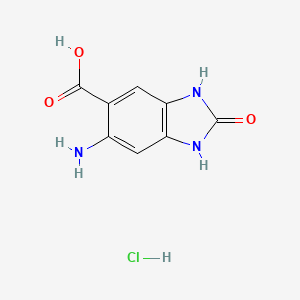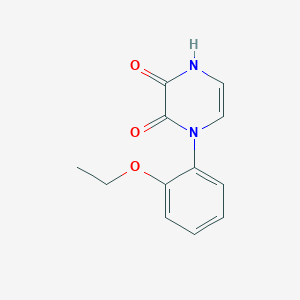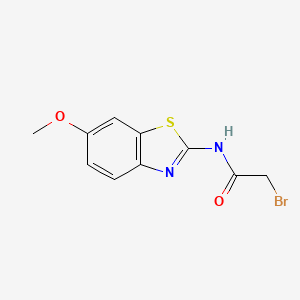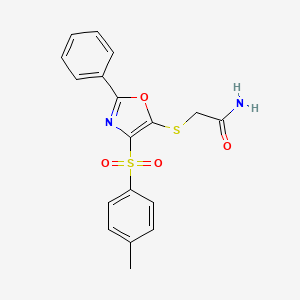
2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds to "2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide" has been reported in the literature. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized through a multi-step process starting from benzoic acid, which was converted into ethyl benzoate, benzohydrazide, and subsequently to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final compounds were obtained by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamides in the presence of DMF and sodium hydride . Similarly, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been characterized using various spectroscopic techniques. For example, the synthesized N-substituted derivatives were characterized by EI-MS, IR, and (1)H-NMR, confirming their successful synthesis . In another study, the structural elucidation of 5-methyl-4-phenyl thiazole derivatives was performed using 1H-NMR, 13C-NMR, LC-MS/MS spectral data, and elemental analyses . Additionally, the crystal structure of a related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, revealed specific dihedral angles between the acetamide group and the phenyl and thiazole rings, as well as the presence of N-H...N hydrogen bonds and C-H...π and π-π interactions within the crystal lattice . These findings provide insights into the potential molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. The N-substituted derivatives mentioned earlier were screened for antimicrobial and hemolytic activity, with some compounds showing significant activity against selected microbial species . Another study evaluated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, with certain compounds exhibiting selective cytotoxicity against human lung adenocarcinoma cells and inducing apoptosis . These studies suggest that "this compound" may also possess interesting chemical reactivity that could be relevant for biological applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide some indication. The crystallographic analysis of a related compound provides information on the solid-state structure, which can influence properties such as solubility and melting point . The spectral characterization of the synthesized compounds also contributes to understanding their chemical properties, such as functional group presence and molecular weight . These analyses are crucial for predicting the behavior of "this compound" in various environments and for different applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis of Derivatives
Derivatives of similar compounds, like 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]acetamides, have been synthesized and investigated for their antibacterial properties. These derivatives exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Agents
Similarly structured compounds, like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been studied for their anticancer activity. These compounds show potential in selective cytotoxicity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial and Hemolytic Activity
- Antimicrobial and Hemolytic Screening: Derivatives with a similar structure, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]acetamides, have been prepared and screened for antimicrobial and hemolytic activity. They displayed activity against various microbial species and exhibited less toxicity (Gul et al., 2017).
Structural Elucidation and Anti-Microbial Screening
- Structural Analysis: The synthesis of new thiazole derivatives, with structures similar to 2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide, has been carried out. These compounds have been structurally analyzed using various techniques and showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).
Propriétés
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12-7-9-14(10-8-12)26(22,23)17-18(25-11-15(19)21)24-16(20-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVFXJGQKPLVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

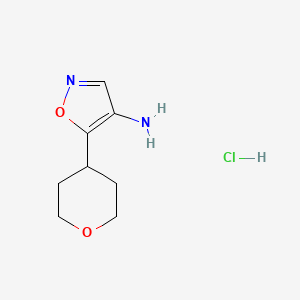


![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)
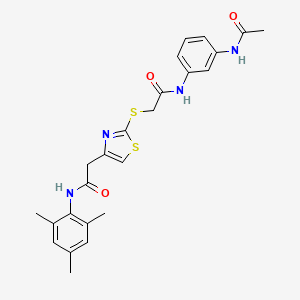

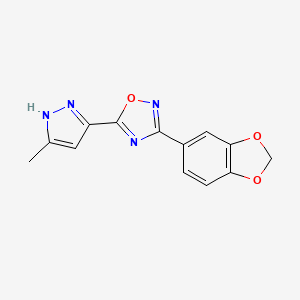

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)
